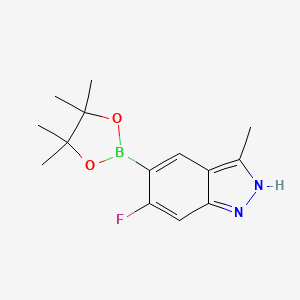

6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Descripción general

Descripción

6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a boronic acid derivative with a fluorine atom and a methyl group on the indazole ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Boronic Acid Derivative Synthesis: Starting from 6-fluoro-3-methyl-1H-indazole, the compound can be synthesized by reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Cross-Coupling Reactions: This compound can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it is coupled with aryl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Types of Reactions:

Cross-Coupling Reactions: The primary use of this compound is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group can be substituted with various nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

Bases: Potassium acetate, sodium carbonate, and cesium carbonate are often used as bases in these reactions.

Solvents: Common solvents include toluene, tetrahydrofuran (THF), and water.

Major Products Formed:

Biaryl Compounds: The primary products are biaryl compounds formed through cross-coupling reactions.

Oxidized or Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced derivatives of the compound can be formed.

Aplicaciones Científicas De Investigación

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, it is used as a tool for studying enzyme mechanisms and developing new bioactive compounds.

Industry: It is used in the production of various industrial chemicals, including polymers and advanced materials.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction.

Comparación Con Compuestos Similares

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but lacks the indazole ring.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative with a benzene ring instead of an indazole ring.

Uniqueness: 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is unique due to its indazole core, which provides distinct chemical properties and reactivity compared to other boronic acid derivatives. Its ability to participate in cross-coupling reactions makes it a valuable tool in organic synthesis.

Actividad Biológica

6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole (CAS No. 864773-67-1) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular pathways and its potential therapeutic applications.

- Molecular Formula : C14H18BFN2O2

- Molecular Weight : 276.12 g/mol

- IUPAC Name : this compound

Recent studies have indicated that this compound functions as an inhibitor of several kinases, particularly GSK-3β (Glycogen synthase kinase 3 beta), which plays a crucial role in various cellular processes including metabolism and cell survival. The compound exhibits competitive inhibition with an IC50 value of approximately 8 nM against GSK-3β .

Inhibitory Activity

The inhibitory activity of this compound has been compared to other known inhibitors in various studies:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 6-Fluoro-3-methyl-indazole | GSK-3β | 8 |

| Staurosporine | GSK-3β | ~10 |

| Compound II | ROCK-1 | <50 |

The compound also demonstrated inhibitory effects on IKK-β and ROCK-1 kinases .

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results showed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability in these cell lines. This suggests a favorable safety profile for further development .

Anti-inflammatory Activity

The compound exhibited notable anti-inflammatory properties by significantly reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. At a concentration of 1 µM, it effectively lowered NO levels while also reducing IL-6 levels compared to control treatments . This activity indicates potential applications in treating neuroinflammatory conditions.

Case Studies and Research Findings

A comprehensive examination of the biological activity of this compound reveals its multifaceted roles:

- Neuroprotection : The inhibition of GSK-3β is linked to neuroprotective effects in models of neurodegenerative diseases.

- Cancer Research : Its ability to inhibit key signaling pathways suggests potential applications in cancer therapy.

- Metabolic Disorders : Given its role in metabolic regulation through GSK-3β inhibition, it may have implications for diabetes management.

Propiedades

IUPAC Name |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFN2O2/c1-8-9-6-10(11(16)7-12(9)18-17-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNIGJGWROAJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699628 | |

| Record name | 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864773-67-1 | |

| Record name | 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.